N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide
Description
N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of cyano and acetamide groups in the molecule makes it highly reactive and versatile in chemical synthesis.
Properties
IUPAC Name |
N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-5-9-17-14(6-2)19(15-10-7-8-11-18(15)25-4)16(12-21)20(23-17)22-13(3)24/h7-8,10-11H,5-6,9H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWMWQNHCOOIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CC=C2OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aryl amines with ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach not only simplifies the process but also reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form pyrrole, thiophene, and other heterocyclic structures.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Cyclization Reactions: Require catalysts such as triethylamine and solvents like ethanol.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and pyrazoles
Scientific Research Applications
N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide involves its ability to interact with various molecular targets and pathways. The cyano and acetamide groups in the molecule can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects . The compound’s ability to undergo condensation and cyclization reactions also allows it to form complex structures that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamide: A simpler analog that lacks the substituted pyridine ring but shares similar reactivity and biological activities.
N-aryl cyanoacetamides: Compounds with different aryl groups that exhibit varying degrees of biological activity.
N-heteryl cyanoacetamides: Compounds with different heterocyclic groups that are used in the synthesis of various heterocycles.
Uniqueness
N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propylpyridin-2-yl]acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its reactivity and potential for forming diverse heterocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
